molecular formula C16H18F3NO3 B13733640 5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one CAS No. 136410-08-7

5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one

Cat. No.: B13733640
CAS No.: 136410-08-7
M. Wt: 329.31 g/mol
InChI Key: NRPSDTLAHJVKTA-UHFFFAOYSA-N
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Description

5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one is a chemical compound with the molecular formula C16H18F3NO3 It is known for its unique structure, which includes a pyrrolidinone ring substituted with a butoxy group and a trifluoromethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Butoxy Group: The butoxy group is introduced via an alkylation reaction using butyl bromide or a similar reagent.

    Attachment of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is attached through an acylation reaction using 3-(trifluoromethyl)benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The pyrrolidinone ring may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one: The compound itself.

    5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-thione: A similar compound with a sulfur atom replacing the oxygen in the pyrrolidinone ring.

    5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-amine: A compound with an amine group instead of the carbonyl group in the pyrrolidinone ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

136410-08-7

Molecular Formula

C16H18F3NO3

Molecular Weight

329.31 g/mol

IUPAC Name

5-butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one

InChI

InChI=1S/C16H18F3NO3/c1-2-3-9-23-14-8-7-13(21)20(14)15(22)11-5-4-6-12(10-11)16(17,18)19/h4-6,10,14H,2-3,7-9H2,1H3

InChI Key

NRPSDTLAHJVKTA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCC(=O)N1C(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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